2-Amino-2',4'-dichloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2’,4’-dichloroacetophenone is an organic compound with the chemical formula C8H7Cl2NO. It is characterized by the presence of an amino group and two chlorine atoms attached to the acetophenone structure. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2’,4’-dichloroacetophenone typically involves the reduction of p-nitroacetophenone followed by chlorination in the presence of hydrochloric acid . Another method involves the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2’,4’-dichloroacetophenone often includes steps such as acylation, hydrolysis, washing, distillation, and crystallization. The raw materials used include m-dichlorobenzene and acetic anhydride, and the process is catalyzed by anhydrous aluminum trichloride .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2’,4’-dichloroacetophenone undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form 2’,4’-dichloroacetophenone.
Substitution: It can participate in N-alkylation reactions to form corresponding azoles.
Alkylation: It can be used as an alkylating agent in the Williamson reaction to form substituted oxoethers.
Common Reagents and Conditions
Reduction: Glutathione-dependent cytosolic enzymes are used for the reduction process.
Substitution: Microwave-induced N-alkylation is a common method.
Alkylation: The Williamson reaction typically involves the use of 7-hydroxycoumarins.
Major Products Formed
Reduction: 2’,4’-dichloroacetophenone.
Substitution: Corresponding 1-(2’,4’-dichlorophenacyl)azoles.
Alkylation: Substituted oxoethers.
Scientific Research Applications
2-Amino-2’,4’-dichloroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-2’,4’-dichloroacetophenone involves its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . It also participates in microwave-induced N-alkylation reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroacetophenone: This compound is similar in structure but lacks the amino group.
2,2,4-Trichloroacetophenone: This compound has an additional chlorine atom compared to 2-Amino-2’,4’-dichloroacetophenone.
Uniqueness
2-Amino-2’,4’-dichloroacetophenone is unique due to the presence of both an amino group and two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and research applications .
Properties
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSJEQBJVHARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971509 |
Source
|
Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-33-5 |
Source
|
Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.